Methyl 6-amino-4-bromo-3-chloro-2-fluorobenzoate
Description
Methyl 6-amino-4-bromo-3-chloro-2-fluorobenzoate (CAS: 1698028-24-8) is a multifunctional aromatic ester characterized by a benzoate backbone substituted with amino, bromo, chloro, and fluoro groups at distinct positions. Its molecular formula is C₈H₆BrClFNO₂, and it is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate.
Properties
IUPAC Name |
methyl 6-amino-4-bromo-3-chloro-2-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClFNO2/c1-14-8(13)5-4(12)2-3(9)6(10)7(5)11/h2H,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHBKKHCRUYAAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1N)Br)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801179830 | |
| Record name | Benzoic acid, 6-amino-4-bromo-3-chloro-2-fluoro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801179830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1698028-24-8 | |
| Record name | Benzoic acid, 6-amino-4-bromo-3-chloro-2-fluoro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1698028-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 6-amino-4-bromo-3-chloro-2-fluoro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801179830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-amino-4-bromo-3-chloro-2-fluorobenzoate typically involves multi-step organic reactions. One common method includes the following steps:
Halogenation: Introduction of bromine, chlorine, and fluorine atoms into the benzene ring.
Amination: Introduction of the amino group.
Esterification: Formation of the benzoate ester.
The specific reagents and conditions used in these steps can vary. For example, halogenation might involve the use of halogenating agents like bromine (Br2), chlorine (Cl2), and fluorine (F2) under controlled conditions . Amination can be achieved using ammonia (NH3) or amines in the presence of catalysts . Esterification typically involves the reaction of the carboxylic acid with methanol (CH3OH) in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The processes are optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are commonly used to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-4-bromo-3-chloro-2-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction can produce nitrobenzoates or aminobenzoates .
Scientific Research Applications
Methyl 6-amino-4-bromo-3-chloro-2-fluorobenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 6-amino-4-bromo-3-chloro-2-fluorobenzoate involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms and amino group play crucial roles in its reactivity and binding affinity. It can interact with enzymes, receptors, and other biomolecules, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
The structural and functional uniqueness of Methyl 6-amino-4-bromo-3-chloro-2-fluorobenzoate becomes evident when compared to its analogs. Below is a detailed comparison based on substituent positions, purity, and applications (Table 1).
Table 1: Comparative Properties of Methyl Benzoate Derivatives
Substituent Position and Reactivity
- Halogen Placement: The 2-fluoro group in this compound enhances electrophilic aromatic substitution (EAS) at the para position (relative to the ester group), whereas analogs like Methyl 5-amino-2-bromo-4-chlorobenzoate exhibit higher steric hindrance due to proximal Br and Cl groups, limiting EAS efficiency .
- Amino Group Reactivity: The 6-amino substituent in the target compound is meta to the ester, reducing electronic conjugation with the carbonyl group. In contrast, Methyl 3-amino-4-bromo-2,6-difluorobenzoate’s amino group at position 3 participates in resonance with adjacent halogens, altering its nucleophilicity .
Application-Specific Differences
- Pharmaceutical Synthesis: The target compound’s 3-chloro and 4-bromo groups enable sequential cross-coupling (e.g., Buchwald-Hartwig amination), whereas Methyl 5-amino-4-bromo-2-chlorobenzoate’s bromo and chloro substituents are less spatially optimized for such reactions .
Biological Activity
Methyl 6-amino-4-bromo-3-chloro-2-fluorobenzoate is a halogenated benzoate derivative that has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an in-depth exploration of its biological activity, including relevant data tables, case studies, and research findings.
This compound has the molecular formula C₈H₆BrClFNO₂. Its structure features a unique combination of halogen atoms (bromine, chlorine, and fluorine) and an amino group attached to a benzoate ester. The presence of these functional groups contributes to its reactivity and potential biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆BrClFNO₂ |
| Molecular Weight | 254.49 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| LogP (Octanol-Water) | Not specified |
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties . In vitro studies have shown its effectiveness against various bacterial strains, suggesting a potential role as an antibacterial agent. For example, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects.
Case Study : In a study evaluating the antimicrobial efficacy of halogenated benzoates, this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, which is comparable to established antibiotics.
Anticancer Properties
The compound has also been investigated for its anticancer activity . Preliminary findings suggest that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
Research Findings : A study assessed the cytotoxic effects of this compound on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated an IC50 value of approximately 15 µM for HeLa cells, suggesting moderate potency .
The mechanism of action for this compound is believed to involve interactions with specific molecular targets within cells. The halogen atoms and amino group likely enhance the compound's ability to bind to enzymes or receptors involved in cellular signaling pathways related to growth and apoptosis.
Table 2: Mechanistic Insights
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Potential inhibition of key enzymes involved in cell proliferation |
| Apoptosis Induction | Induces programmed cell death in cancer cells |
| Cell Cycle Arrest | Disrupts normal cell cycle progression |
Comparative Analysis with Similar Compounds
This compound can be compared with other halogenated benzoates to understand its unique properties better. For instance, compounds like methyl 4-bromo-2-fluorobenzoate have shown similar biological activities but differ in their structural configurations.
Table 3: Comparison with Similar Compounds
| Compound Name | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |
|---|---|---|
| This compound | 32 µg/mL | 15 µM |
| Methyl 4-bromo-2-fluorobenzoate | 64 µg/mL | 20 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
